![molecular formula C10H10N2O4 B8056271 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)
5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is a complex organic compound belonging to the benzimidazole family. This compound features a fused dioxole ring and a benzimidazole core, with methoxy groups at the 4th and 8th positions. Benzimidazoles are known for their diverse biological activities, making this compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- typically involves the cyclization of o-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The reaction conditions often require high temperatures and the presence of a catalyst, such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nitric acid, halogens, and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro compounds or halogenated derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.
Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways and interact with specific molecular targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and unique chemical properties make it suitable for applications requiring high-performance materials.
作用机制
The mechanism by which 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Benzimidazole: The parent compound, known for its wide range of biological activities.
Dioxolo[4,5-f]benzimidazole: A related compound with similar structural features.
4,8-Dimethoxybenzimidazole: A structural analog with methoxy groups at different positions.
Uniqueness: 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- stands out due to its fused dioxole ring, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its unique properties.
属性
IUPAC Name |
4,8-dimethoxy-5H-[1,3]dioxolo[4,5-f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8(14-2)10-9(7)15-4-16-10/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDLAQFZXBHRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1NC=N3)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

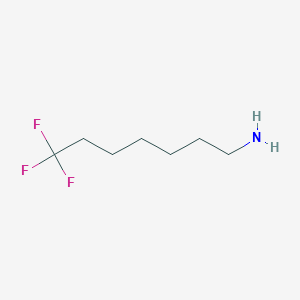
![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-(4-chlorophenyl)butanoic acid](/img/structure/B8056202.png)
![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)
![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
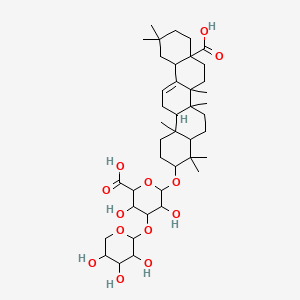
![2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8056221.png)

![5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate](/img/structure/B8056239.png)
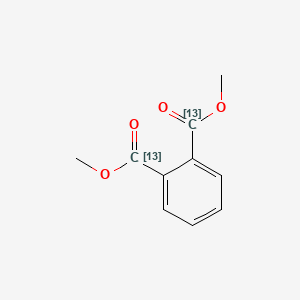
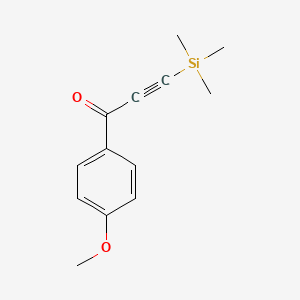
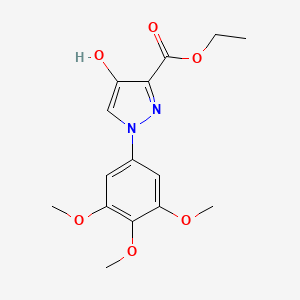
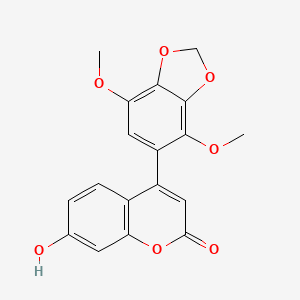
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B8056277.png)
